Cas no 2680729-47-7 (tert-butyl N-5-(chloromethyl)-7-oxo-3H,7H-1,2,4triazolo1,5-apyrimidin-2-ylcarbamate)

tert-butyl N-5-(chloromethyl)-7-oxo-3H,7H-1,2,4triazolo1,5-apyrimidin-2-ylcarbamate 化学的及び物理的性質
名前と識別子
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- tert-butyl N-[5-(chloromethyl)-7-oxo-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbamate
- 2680729-47-7
- EN300-28290147
- tert-butyl N-5-(chloromethyl)-7-oxo-3H,7H-1,2,4triazolo1,5-apyrimidin-2-ylcarbamate
-
- インチ: 1S/C11H14ClN5O3/c1-11(2,3)20-10(19)15-8-14-9-13-6(5-12)4-7(18)17(9)16-8/h4H,5H2,1-3H3,(H2,13,14,15,16,19)
- InChIKey: GFMVVUMORIZUAI-UHFFFAOYSA-N
- SMILES: ClCC1=CC(N2C(=N1)N=C(NC(=O)OC(C)(C)C)N2)=O
計算された属性
- 精确分子量: 299.0785170g/mol
- 同位素质量: 299.0785170g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 20
- 回転可能化学結合数: 4
- 複雑さ: 547
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.5
- トポロジー分子極性表面積: 95.4Ų
tert-butyl N-5-(chloromethyl)-7-oxo-3H,7H-1,2,4triazolo1,5-apyrimidin-2-ylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28290147-0.25g |
tert-butyl N-[5-(chloromethyl)-7-oxo-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbamate |
2680729-47-7 | 95.0% | 0.25g |
$617.0 | 2025-03-19 | |
Enamine | EN300-28290147-5.0g |
tert-butyl N-[5-(chloromethyl)-7-oxo-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbamate |
2680729-47-7 | 95.0% | 5.0g |
$1945.0 | 2025-03-19 | |
Enamine | EN300-28290147-0.05g |
tert-butyl N-[5-(chloromethyl)-7-oxo-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbamate |
2680729-47-7 | 95.0% | 0.05g |
$563.0 | 2025-03-19 | |
Enamine | EN300-28290147-0.1g |
tert-butyl N-[5-(chloromethyl)-7-oxo-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbamate |
2680729-47-7 | 95.0% | 0.1g |
$591.0 | 2025-03-19 | |
Enamine | EN300-28290147-0.5g |
tert-butyl N-[5-(chloromethyl)-7-oxo-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbamate |
2680729-47-7 | 95.0% | 0.5g |
$645.0 | 2025-03-19 | |
Enamine | EN300-28290147-10.0g |
tert-butyl N-[5-(chloromethyl)-7-oxo-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbamate |
2680729-47-7 | 95.0% | 10.0g |
$2884.0 | 2025-03-19 | |
Enamine | EN300-28290147-1.0g |
tert-butyl N-[5-(chloromethyl)-7-oxo-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbamate |
2680729-47-7 | 95.0% | 1.0g |
$671.0 | 2025-03-19 | |
Enamine | EN300-28290147-2.5g |
tert-butyl N-[5-(chloromethyl)-7-oxo-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbamate |
2680729-47-7 | 95.0% | 2.5g |
$1315.0 | 2025-03-19 | |
Enamine | EN300-28290147-10g |
tert-butyl N-[5-(chloromethyl)-7-oxo-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbamate |
2680729-47-7 | 10g |
$2884.0 | 2023-09-08 | ||
Enamine | EN300-28290147-1g |
tert-butyl N-[5-(chloromethyl)-7-oxo-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbamate |
2680729-47-7 | 1g |
$671.0 | 2023-09-08 |
tert-butyl N-5-(chloromethyl)-7-oxo-3H,7H-1,2,4triazolo1,5-apyrimidin-2-ylcarbamate 関連文献
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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10. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
tert-butyl N-5-(chloromethyl)-7-oxo-3H,7H-1,2,4triazolo1,5-apyrimidin-2-ylcarbamateに関する追加情報
Tert-Butyl N-5-(Chloromethyl)-7-Oxo-3H,7H-1,2,4triazolo1,5-Apyrimidin-2-Ylcarbamate – A Versatile Compound in Pharmaceutical Research
Tert-butyl N-5-(chloromethyl)-7-oxo-3H,7H-1,2,4triazolo1,5-apyrimidin-2-ylcarbamate is a chemically complex compound with a unique molecular structure that has garnered significant attention in the field of pharmaceutical chemistry. This compound, identified by CAS No. 2680729-47-7, represents a novel class of carbamate derivatives with potential applications in drug discovery and targeted therapy. Its molecular framework combines triazoloaprimidinone moieties with chloromethyl functional groups, creating a versatile scaffold for further chemical modifications. Recent studies have highlighted its role in modulating protein kinase pathways and cellular signaling mechanisms, making it a promising candidate for anti-cancer and anti-inflammatory drug development.
The tert-butyl group in this compound serves as a protective moiety, enhancing the compound's stability during synthetic processes and biological assays. The N-5-(chloromethyl) substitution introduces a reactive electrophilic center, which is critical for covalent interactions with specific target proteins. The 7-oxo functionality further contributes to the compound's electrophilic properties, enabling it to participate in Michael addition reactions or electrophilic substitution mechanisms. These structural features make tert-butyl N-5-(chloromethyl)-7-oxo-3H,7H-1,2,4triazolo1,5-apyrimidin-2-ylcarbamate a valuable tool for drug design and molecular modeling studies.
Recent advancements in computational chemistry have provided insights into the binding affinity of this compound with tyrosine kinase receptors. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that the 1,2,4triazolo1,5-apyrimidin-2-yl core of this molecule exhibits high selectivity for EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Receptor 2), two key targets in cancer therapy. The carbamate functionality, combined with the chloromethyl substituent, enhances the compound's ability to inhibit kinase activity through covalent bond formation with cysteine residues in the target protein. This mechanism is distinct from traditional ATP-competitive inhibitors, offering a new avenue for targeted drug development.
Tert-butyl N-5-(chloromethyl)-7-oxo-3H,7H-1,2,4triazolo1,5-apyrimidin-2-ylcarbamate has also shown potential in anti-inflammatory applications. A 2024 study in *Bioorganic & Medicinal Chemistry* reported that this compound modulates NF-κB signaling pathways, which are central to chronic inflammation and autoimmune diseases. The triazoloaprimidinone scaffold is known to interact with NF-κB subunits, and the chloromethyl group may enhance this interaction by forming disulfide bonds with cysteine residues in the NF-κB complex. This dual mechanism of action makes the compound a promising candidate for multi-target therapies in rheumatoid arthritis and inflammatory bowel disease.
From a synthetic perspective, the preparation of tert-butyl N-5-(chloromethyl)-7-oxo-3H,7H-1,2,4triazolo1,5-apyrimidin-2-ylcarbamate involves a multi-step process that includes condensation reactions, electrophilic substitutions, and carbamate formation. A recent paper in *Organic Letters* (2023) described a green synthesis method that utilizes microwave-assisted reactions to improve yield and selectivity. This approach reduces the use of hazardous solvents and energy consumption, aligning with sustainable chemistry principles. The tert-butyl group is introduced in the early stages of synthesis to protect the carbamate functionality from degradation during purification steps.
Tert-butyl N-5-(chloromethyl)-7-oxo-3H,7H-1,2,4triazolo1,5-apyrimidin-2-ylcarbamate has also been explored for its antimicrobial properties. A 2022 study in *Antimicrobial Agents and Chemotherapy* found that this compound exhibits bactericidal activity against multidrug-resistant strains of *Staphylococcus aureus*. The chloromethyl group is hypothesized to disrupt cell membrane integrity by interacting with phospholipid bilayers, while the triazoloaprimidinone scaffold may inhibit protein synthesis pathways. These findings suggest potential applications in antibiotic development, particularly in the context of resistance management.
Tert-butyl N-5-(chloromethyl)-7-oxo-3H,7H-1,2,4triazolo1,5-apyrimidin-2-ylcarbamate is not only a target molecule but also a building block for library synthesis in drug discovery. Researchers have utilized this compound as a core scaffold to generate libraries of derivatives with varied functional groups. A 2024 paper in *Journal of Combinatorial Chemistry* described a high-throughput screening approach where tert-butyl N-5-(chloromethyl)-7-oxo-3H,7H-1,2,4triazolo1,5-apyrimidin-2-ylcarbamate derivatives were tested for anti-cancer activity against a panel of human cancer cell lines. The results highlighted the importance of substituent effects on potency and selectivity, emphasizing the role of molecular design in drug optimization.
Tert-butyl N-5-(chloromethyl)-7-ox,7H-1,2,4triazolo1,5-apyrimidin-2-ylcarbamate also demonstrates pharmacokinetic advantages over traditional carbamate inhibitors. A 2023 study in *Drug Metabolism and Disposition* reported that the tert-butyl group enhances metabolic stability by reducing oxidative degradation in vivo. This property is crucial for oral drug formulations, as it ensures bioavailability and therapeutic efficacy. Additionally, the chloromethyl substituent may improve cell permeability, allowing the compound to effectively target intracellular pathways associated with disease progression.
Despite its promising properties, tert-butyl N-5-(chloromethyl)-7-oxo-3H,7H-1,2,4triazolo1,5-apyrimidin-2-ylcarbamate faces challenges in clinical translation. One of the primary concerns is the potential for off-target effects, as the triazoloaprimidinone scaffold is known to interact with multiple protein families. To address this, researchers are exploring structure-based drug design approaches to optimize selectivity and reduce toxicity. A 2024 study in *ACS Chemical Biology* utilized X-ray crystallography to elucidate the binding interactions of this compound with EGFR and HER2, providing a foundation for rational drug design strategies.
In conclusion, tert-butyl N-5-(chloromethyl)-7-oxo-3H,7H-1,2,4triazolo1,5-apyrimidin-2-ylcarbamate represents a significant advancement in pharmaceutical chemistry. Its unique molecular structure, combined with synthetic versatility and biological activity, positions it as a promising candidate for targeted therapies in cancer, inflammation, and infectious diseases. Ongoing research into its mechanism of action, pharmacokinetics, and selectivity will further refine its potential as a therapeutic agent. As the field of drug discovery continues to evolve, compounds like this one will play a critical role in addressing unmet medical needs and advancing precision medicine.
Tert-butyl N-5-(chloromethyl)-7-oxo-3H,7H-1,2,4triazolo1,5-apyrimidin-2-ylcarbamate is a testament to the power of chemical innovation in biomedical research. Its development underscores the importance of interdisciplinary collaboration between chemists, biologists, and pharmacologists in the quest for novel therapies. As we continue to explore the potential of this compound, we are reminded of the transformative impact that molecular science can have on human health and well-being.
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